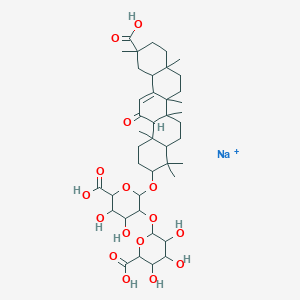
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, also known as BZTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BZTP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anti-inflammatory and anticancer properties. In agriculture, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its ability to inhibit the growth of certain plant pathogens. In environmental science, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its potential use as a biodegradable herbicide.
作用机制
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide acts as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. By inhibiting CA IX, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anticancer effects. N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has also been shown to inhibit the growth of certain plant pathogens by interfering with their metabolic processes.
生化和生理效应
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide inhibits the activity of CA IX, which leads to a decrease in the pH of the extracellular space surrounding cancer cells. This decrease in pH inhibits the growth and survival of cancer cells. Physiologically, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
实验室实验的优点和局限性
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of CA IX, which makes it a valuable tool for studying the role of CA IX in cancer and other diseases. However, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has limitations as well. It is a relatively new compound, and its effects on different cell types and in vivo models are not well understood. Additionally, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide. One direction is to study its effects on different types of cancer cells and in vivo models. Another direction is to investigate its potential applications in agriculture and environmental science. Additionally, researchers could explore the use of N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide in combination with other anticancer drugs to enhance its efficacy. Finally, researchers could investigate the use of N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide as a tool for studying the role of CA IX in other diseases, such as cardiovascular disease and osteoporosis.
Conclusion:
In conclusion, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide could lead to new insights into its potential applications in medicine, agriculture, and environmental science.
合成方法
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can be synthesized using a two-step process. The first step involves the reaction between 2-aminobenzothiazole and 2-chloroacetyl chloride to form N-(2-chloroacetyl)-1,3-benzothiazol-2-amine. The second step involves the reaction between N-(2-chloroacetyl)-1,3-benzothiazol-2-amine and 3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid to form N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide.
属性
产品名称 |
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
|---|---|
分子式 |
C17H13N3O2S2 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H13N3O2S2/c21-15(19-16-18-11-5-1-3-7-13(11)23-16)9-10-20-12-6-2-4-8-14(12)24-17(20)22/h1-8H,9-10H2,(H,18,19,21) |
InChI 键 |
ZZERUTDBDUESBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)

![N-[4-({[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B227905.png)

![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)

![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
